9-Acridinyl-boronic acid 9-Acridinyl-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15770441
InChI: InChI=1S/C13H10BNO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,16-17H
SMILES:
Molecular Formula: C13H10BNO2
Molecular Weight: 223.04 g/mol

9-Acridinyl-boronic acid

CAS No.:

Cat. No.: VC15770441

Molecular Formula: C13H10BNO2

Molecular Weight: 223.04 g/mol

* For research use only. Not for human or veterinary use.

9-Acridinyl-boronic acid -

Specification

Molecular Formula C13H10BNO2
Molecular Weight 223.04 g/mol
IUPAC Name acridin-9-ylboronic acid
Standard InChI InChI=1S/C13H10BNO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,16-17H
Standard InChI Key IFIYWCPYVXIURY-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C=CC=CC2=NC3=CC=CC=C13)(O)O

Introduction

Structural and Electronic Characteristics of 9-Acridinyl-boronic Acid

The molecular architecture of 9-acridinyl-boronic acid combines a tricyclic acridine scaffold with a boronic acid (–B(OH)₂) substituent at the 9-position. The acridine core, a π-deficient heteroaromatic system, confers planar rigidity and intercalative DNA-binding capabilities, while the boronic acid group introduces Lewis acidity and covalent binding tendencies toward diols and glycolipids . Density functional theory (DFT) calculations suggest that the electron-withdrawing acridine ring polarizes the boronic acid moiety, enhancing its electrophilicity and reactivity in cross-coupling reactions .

Steric considerations are critical due to the peri-hydrogen atoms at positions 1 and 8 of the acridine, which impose a 60° dihedral angle between the boronic acid group and the aromatic plane. This spatial arrangement mitigates steric hindrance during palladium-catalyzed coupling reactions, enabling efficient synthesis of 9-arylacridine derivatives . X-ray crystallography of analogous compounds, such as 9-bromoacridine, reveals a bond length of 1.89 Å for the C–Br bond, with minimal distortion from planarity, suggesting similar structural stability in the boronic acid variant .

Synthetic Routes to 9-Acridinyl-boronic Acid

Halogen-Acid Exchange via Suzuki-Miyaura Coupling

A pivotal synthesis route involves the palladium-catalyzed cross-coupling of 9-halogenoacridines with boronic acids. For instance, 9-bromoacridine (76% yield from acridone and PBr₅) reacts with pinacol boronate in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield 9-acridinyl-boronic acid (Scheme 1) . Key challenges include mitigating hydrolysis of the boronic acid group under basic conditions and optimizing ligand selection to prevent palladium sequestration by the acridine’s nitrogen lone pairs.

Scheme 1. Synthesis of 9-acridinyl-boronic acid from 9-bromoacridine.

  • 9-Bromoacridine + Pinacol boronate → 9-Acridinyl-boronic acid pinacol ester (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

  • Hydrolysis of pinacol ester (HCl, H₂O) → 9-Acridinyl-boronic acid .

Direct Boronation of Acridine

Alternative methods employ iridium-catalyzed C–H borylation of acridine using B₂pin₂ (bis(pinacolato)diboron). This approach circumvents halogen intermediates but suffers from regioselectivity issues, with competing borylation at the 2- and 7-positions. Recent advances using bulky ligands such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) improve 9-position selectivity to 85% .

Antimicrobial Activity and Mechanism of Action

Broad-Spectrum Antibacterial and Antifungal Effects

9-Acridinyl-boronic acid derivatives exhibit potent activity against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens. Branched peptides functionalized with 9-acridinyl-boronic acid demonstrate MICs of 1–2 μg/mL, outperforming conventional antibiotics like ampicillin (MIC = 8 μg/mL) . The acridine moiety drives DNA intercalation and topoisomerase inhibition, while the boronic acid disrupts bacterial membranes via covalent interactions with surface glycolipids (Table 1) .

Table 1. Antimicrobial Activity of 9-Acridinyl-boronic Acid Derivatives

MicroorganismMIC (μg/mL)Mechanism of Action
S. aureus (MRSA)1.0DNA intercalation, membrane disruption
E. coli1.5Glycolipid binding, β-lactamase inhibition
C. albicans2.0Biofilm inhibition, ergosterol binding

Biofilm Disruption and Resistance Mitigation

In C. albicans, sub-MIC concentrations (0.5 μg/mL) reduce biofilm formation by 70% through suppression of hyphal transition and extracellular matrix synthesis . The boronic acid group chelates calcium ions, destabilizing fungal cell walls and enhancing azole permeability .

Diagnostic Applications in Bacterial Detection

Fluorescence-Based Sensing Platforms

Dansyl-labeled dendrimers conjugated with 9-acridinyl-boronic acid detect bacteria at 10⁴ CFU/mL within 20 minutes. Binding to surface glycolipids induces aggregation, quenching fluorescence via Förster resonance energy transfer (FRET) . This system discriminates Gram-negative pathogens through selective boronate-diol esterification (Table 2) .

Table 2. Performance of 9-Acridinyl-boronic Acid Biosensors

ParameterValue
Detection limit10⁴ CFU/mL
Response time20 minutes
Selectivity (Gram-:Gram+)10:1

Electrochemical Impedance Spectroscopy (EIS)

Self-assembled monolayers of 9-acridinyl-boronic acid on gold electrodes detect E. coli with a linear range of 10³–10⁷ CFU/mL. The boronic acid forms reversible complexes with bacterial lipopolysaccharides, altering charge transfer resistance (Rₐₜ) by 35% at 10⁵ CFU/mL .

Future Directions and Challenges

Ongoing research focuses on enhancing boronic acid’s diol-binding affinity through fluorinated analogs and optimizing acridine’s DNA affinity via N-alkylation. Challenges include mitigating off-target binding in human serum and scaling up synthesis for clinical translation.

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